tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates, particularly those targeting the central nervous system .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dimethylamino group plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-(ethylamino)ethyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its structural features, particularly the presence of the dimethylamino group. This group enhances its reactivity and binding properties, making it a versatile compound in various applications .
Properties
Molecular Formula |
C14H28N2O2 |
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Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 3-[2-(dimethylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-9-6-7-12(11-16)8-10-15(4)5/h12H,6-11H2,1-5H3 |
InChI Key |
SHRWHEXRNBKTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN(C)C |
Origin of Product |
United States |
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